molecular formula C15H15I3N2O7 B195382 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid CAS No. 122731-59-3

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

Cat. No.: B195382
CAS No.: 122731-59-3
M. Wt: 716 g/mol
InChI Key: ZNLVMZLCIIIYPV-UHFFFAOYSA-N
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Description

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid is a complex organic compound with the molecular formula C15H15I3N2O7 and a molecular weight of 716. This compound is characterized by the presence of three iodine atoms, an amino group, and a bis(acetyloxy)propyl group attached to a benzoic acid core. It is primarily used as an intermediate in the preparation of iodinated contrast agents for medical imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid involves multiple steps, starting from the iodination of benzoic acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include various iodinated derivatives, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of iodinated contrast agents for X-ray and CT imaging.

    Biology: Studied for its potential use in biological assays and imaging techniques.

    Medicine: Key component in the development of contrast agents for medical imaging, enhancing the visibility of internal structures in diagnostic procedures.

    Industry: Utilized in the production of various iodinated compounds for industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid involves its interaction with biological tissues during imaging procedures. The iodine atoms in the compound absorb X-rays, providing a contrast that enhances the visibility of internal structures. The compound targets specific tissues based on its chemical properties, allowing for detailed imaging of organs and blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid is unique due to its specific functional groups and high iodine content, which provide excellent contrast properties for imaging. Its structure allows for efficient targeting and minimal side effects compared to other contrast agents .

Properties

IUPAC Name

3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVMZLCIIIYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472000
Record name AGN-PC-00FRCT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122731-59-3
Record name 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122731-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RAC-5-amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122731593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-00FRCT
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-5-Amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

300 g (0.475 mol) of 5-amino-2,4,6-triiodoisophthalic acid mono-(2,3-dihydroxy-propyl) amide is suspended in 1.4 liter of ethyl acetate, mixed with 178.07 g (1.74 mol) of acetic anhydride and 5.7 g (47.5 mmol) of 4-dimethylaminopyridine and the mixture is heated to boiling. The suspension changes into a solution from which the product quickly crystallizes out in the boiling heat. The acetylation is completed after 1 hour. The excess acetic anhydride is reacted to ethyl acetate by addition of ethanol, cooled to room temperature, the crystallizate is suctioned off, washed with ethyl acetate and dried in a vacuum at 50° C. The yield is 300.2 g (0.42 mol)=88.4% of theory.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
178.07 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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